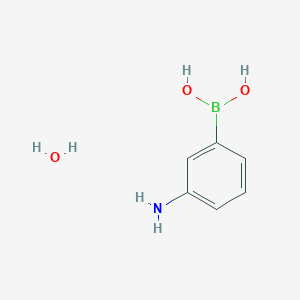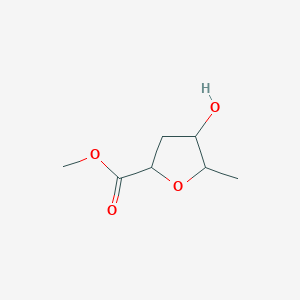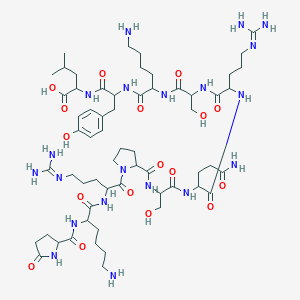
2-(But-3-yn-1-yl)oxirane
Übersicht
Beschreibung
2-(But-3-yn-1-yl)oxirane is a chemical compound that belongs to the oxirane (epoxide) family, characterized by a three-membered cyclic ether structure. Although the specific compound this compound is not directly mentioned in the provided papers, oxiranes in general are of significant interest in organic chemistry due to their reactivity and potential applications in polymer synthesis and other areas.
Synthesis Analysis
The synthesis of oxiranes can be achieved through various methods, including the epoxidation of alkenes. For instance, the synthesis of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was accomplished using a cationic initiator, leading to a polymer with a stiff conformation . Another example is the preparation of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane through a nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol . These methods highlight the versatility of oxirane synthesis and the potential for creating a wide range of substituted oxiranes, including this compound.
Molecular Structure Analysis
Oxiranes are known for their strained ring structure, which imparts high reactivity. The molecular structure of oxiranes allows for various interactions, such as the hetero π-stacked structure observed in the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, which leads to intramolecular charge transfer interactions . The molecular structure is also crucial in determining the physical properties and reactivity of the oxirane derivatives.
Chemical Reactions Analysis
Oxiranes can undergo a range of chemical reactions, primarily due to the strain in the three-membered ring and the presence of the reactive oxirane oxygen. The ring can be opened in nucleophilic reactions, leading to the formation of polyethers or other products. For example, the ring-opening polymerization of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane resulted in the synthesis of a corresponding polyether . Additionally, oxiranes formed in reactions with NO3 radicals from alkenes have been identified, demonstrating their formation under specific reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by their molecular structure and substituents. For instance, the presence of fluorinated side chains, as seen in the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, can significantly alter the compound's properties, such as hydrophobicity and thermal stability . The spectral studies of synthesized oxiranes provide insights into the effects of substituents on the group frequencies and the overall properties of the compounds .
Wissenschaftliche Forschungsanwendungen
DNA Adduct Formation Studies
Research into (1-Chloroethenyl)oxirane, a closely related compound to 2-(But-3-yn-1-yl)oxirane, has shown its significance in understanding the mutagenic effects of chloroprene. This compound reacts with nucleosides and DNA to form various adducts, shedding light on the molecular mechanisms of mutagenesis. The detailed characterization of these adducts contributes to our understanding of chemical-DNA interactions, which is crucial in evaluating the potential health risks of exposure to such compounds and in the development of therapeutic strategies against related diseases (Munter et al., 2002).
Advanced Material Synthesis
The oxirane groups in bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate, a compound with structural similarities to this compound, have been utilized to generate a novel photo-patternable cross-linked epoxy system. The unique properties of this system, including its high refractive index and absorption at specific wavelengths, make it a promising candidate for applications like deep UV lithography (Huh et al., 2009).
Antimicrobial and Antioxidant Applications
Compounds structurally related to this compound, such as various keto-oxiranes, have demonstrated noteworthy antimicrobial, antioxidant, and insect antifeedant activities. These properties are particularly significant for applications in agricultural pest control and the development of new antimicrobial and antioxidant agents, contributing to fields ranging from food preservation to pharmaceuticals (Thirunarayanan & Vanangamudi, 2011; 2016).
Potential in Anticancer Research
The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, a compound structurally akin to this compound, and its subsequent reactions with various nucleophiles have led to the development of compounds evaluated for anticancer properties. This research avenue is vital in the ongoing quest for novel and effective anticancer agents (Gouhar & Raafat, 2015).
Corrosion Inhibition in Industrial Applications
Aromatic epoxy monomers, sharing functional groups with this compound, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic solutions. The insights from these studies are crucial for protecting industrial equipment and ensuring the longevity and safety of metal structures and components (Dagdag et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-but-3-ynyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-6-5-7-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKNEXLEIFZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559059 | |
| Record name | 2-(But-3-yn-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125455-85-8 | |
| Record name | 2-(But-3-yn-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



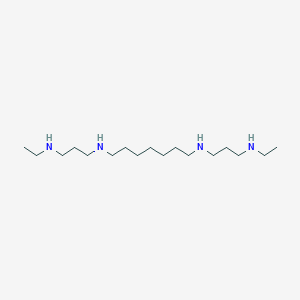

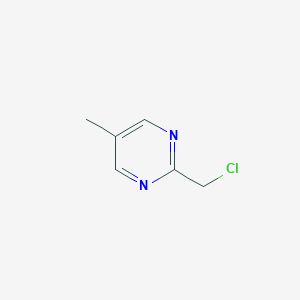

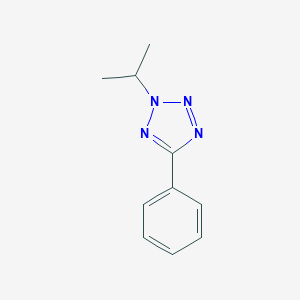
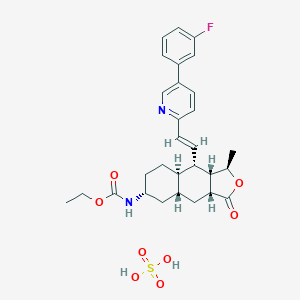

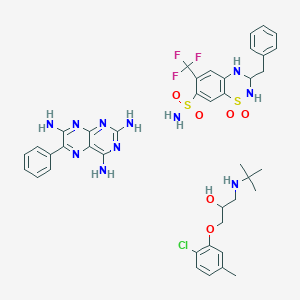
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
